Patent

US06399798B2

Procedure details

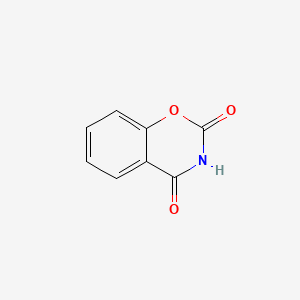

Following the method of Shapiro et al., JACS, 79:2811 (1957), salicylamide (59.0 g, 0.43 mol, 1.0 eq), pyridine (150 mL) and acetonitrile (125 mL) were placed in a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. After cooling to about 5° C. in a salt ice bath, ethyl chloroformate (45.2 mL, 0.47 mol, 1.1 eq) was added dropwise over 25 minutes so that the reaction temperature did not exceed 10° C. during the addition. The reaction mixture was stirred for 30 minutes at 10° C. The addition funnel was replaced with a Dean-Stark trap and a water-cooled condenser. The mixture was heated to a distillation temperature of about 90° C. Distillation was continued until the internal temperature reached about 124° C. (200 ml. of distillate removed). The temperature was reduced so that the reaction mixture refluxed but did not distill. After one hour at reflux, the reaction mixture was cooled to about 25° C. and poured into water (400 mL). Concentrated aqueous hydrochloric acid (24 mL) was added. A white solid formed, which was collected by filtration, washed with water (200 mL), and dried under vacuum. The 2H-1,3-benzoxazine-2,4(3H)-dione was isolated as a white solid (59.3 g, 85% yield).

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].N1C=CC=CC=1.C(#N)C.Cl[C:21](OCC)=[O:22]>O>[O:4]1[C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1](=[O:9])[NH:10][C:21]1=[O:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

59 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(O)=CC=CC1)(=O)N

|

Step Two

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

45.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 30 minutes at 10° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were placed in a 500 mL three-neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stir bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

did not exceed 10° C. during the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to a distillation temperature of about 90° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached about 124° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(200 ml. of distillate removed)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

did not distill

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After one hour at reflux

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to about 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into water (400 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Concentrated aqueous hydrochloric acid (24 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white solid formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

which was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(NC(C2=C1C=CC=C2)=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 59.3 g | |

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |